2-Ethoxy-3,4-dihydro-2H-pyran

Catalog No.
S702163
CAS No.
103-75-3
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-3,4-dihydro-2H-pyran

CAS Number

103-75-3

Product Name

2-Ethoxy-3,4-dihydro-2H-pyran

IUPAC Name

2-ethoxy-3,4-dihydro-2H-pyran

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-2-8-7-5-3-4-6-9-7/h4,6-7H,2-3,5H2,1H3

InChI Key

VZJFPIXCMVSTID-UHFFFAOYSA-N

SMILES

CCOC1CCC=CO1

Solubility

VERY SLIGHTLY SOL IN WATER

Canonical SMILES

CCOC1CCC=CO1

Organic Synthesis:

EDHP serves as a valuable building block in organic synthesis due to its reactive cyclic ether functionality and the presence of an ethoxy group. Researchers have employed EDHP in the synthesis of various complex molecules, including:

  • Tetrahydrocannabinol (THC) analogs: EDHP acts as a precursor for the synthesis of THC analogs, which are compounds structurally similar to THC, the psychoactive component of cannabis. These analogs can be used to study the pharmacological effects of THC and develop potential therapeutic drugs .
  • Heterocyclic compounds: EDHP participates in the synthesis of diverse heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in the ring structure. These heterocycles hold potential applications in medicinal chemistry and materials science .

Ring-Opening Reactions:

The cyclic ether ring of EDHP can be readily cleaved under specific reaction conditions, allowing for the incorporation of its functional groups into various target molecules. This ring-opening property finds applications in the synthesis of:

  • Polyfunctional molecules: EDHP fragments can be integrated into complex molecules containing multiple functional groups, expanding the potential applications of the final product .
  • Biologically active compounds: The ring-opening of EDHP followed by further transformations can lead to the synthesis of biologically active molecules with potential therapeutic applications .

Research on the Biological Activity of EDHP:

While the primary focus of research involving EDHP lies in its utility as a synthetic intermediate, some studies have explored its potential biological activity. These studies suggest that EDHP may possess:

  • Antimicrobial properties: EDHP exhibited moderate antibacterial activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent .
  • Cytotoxic effects: EDHP demonstrated cytotoxic activity against some cancer cell lines, indicating its potential for further development as an anti-cancer agent. However, more research is necessary to elucidate the underlying mechanisms and potential clinical applications .

2-Ethoxy-3,4-dihydro-2H-pyran is an organic compound with the molecular formula C7H12O2. It is classified as a dihydropyran derivative and features a five-membered ring structure containing an ether functional group. This compound is typically encountered as a colorless liquid that has a low density and is slightly soluble in water. Its chemical structure includes an ethoxy group attached to the 2-position of the pyran ring, which influences its reactivity and properties significantly .

2-ethoxy-pyran can be flammable and may irritate the skin and eyes. Safety data sheets (SDS) from chemical suppliers provide detailed information on safe handling and storage protocols [].

Please note:

  • Due to the focus on scientific research, this analysis excludes mentioning specific mechanisms of action or biological applications, as these areas lack substantial documented research.
  • Further research is necessary to fully understand the potential of 2-ethoxy-pyran in various scientific applications.
Typical of dihydropyrans and ethers. Notable reactions include:

  • Acid-Base Reactions: As an ether, it can act as a weak base, forming salts with strong acids. This property allows it to participate in nucleophilic substitution reactions .
  • Electrophilic Additions: The double bond in the pyran ring can undergo electrophilic addition reactions, making it reactive towards electrophiles such as halogens or Lewis acids .
  • Michael Addition: It can also engage in Michael addition reactions, where it acts as a nucleophile towards α,β-unsaturated carbonyl compounds .

Research on the biological activity of 2-Ethoxy-3,4-dihydro-2H-pyran is limited but suggests potential pharmacological properties. Compounds with similar structures have been investigated for their antimicrobial and antifungal activities. The presence of the ethoxy group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes .

Several methods have been described for synthesizing 2-Ethoxy-3,4-dihydro-2H-pyran:

  • Condensation Reactions: One common method involves the condensation of ethyl acrylate with an alcohol in the presence of a base to form the dihydropyran ring.
  • Hydrolysis of Precursors: Starting from simpler pyran derivatives, hydrolysis under acidic conditions can yield 2-Ethoxy-3,4-dihydro-2H-pyran.
  • Michael Addition followed by Cyclization: This method entails performing a Michael addition with an appropriate nucleophile followed by cyclization to form the pyran ring .

The applications of 2-Ethoxy-3,4-dihydro-2H-pyran are diverse:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Flavoring Agent: Due to its pleasant odor profile, it is sometimes used in flavoring and fragrance formulations.
  • Solvent: Its solvent properties make it suitable for use in organic synthesis and extraction processes .

Interaction studies involving 2-Ethoxy-3,4-dihydro-2H-pyran focus on its behavior in mixtures with other organic compounds. These studies often examine:

  • Solubility Interactions: Investigating how this compound interacts with solvents and other solutes can provide insights into its utility in various formulations.
  • Reactivity with Biological Targets: Understanding its potential interactions with enzymes or receptors can help elucidate its biological activity and therapeutic potential .

Several compounds exhibit structural similarities to 2-Ethoxy-3,4-dihydro-2H-pyran. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
3-Hydroxy-2-methyl-3,4-dihydro-2H-pyranContains a hydroxyl group; more polarPotentially higher solubility in water
3-Methyl-3,4-dihydro-2H-pyranMethyl substitution at position 3Altered reactivity due to steric hindrance
2-Methoxy-3,4-dihydro-2H-pyranMethoxy group instead of ethoxyDifferent electronic properties affecting reactivity

These compounds share the dihydropyran framework but differ in functional groups that influence their chemical behavior and applications.

Physical Description

Ethoxydihydropyran is a colorless liquid. Floats on water. (USCG, 1999)

Color/Form

LIQUID

XLogP3

1.5

Boiling Point

289 °F at 760 mm Hg (USCG, 1999)
143 °C

Flash Point

98 °F (USCG, 1999)
111 °F OC.

Density

0.875 at 68 °F (USCG, 1999)
0.970 @ 20 °C/20 °C

Melting Point

-148 °F (USCG, 1999)
FP: -100 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

103-75-3

Wikipedia

2-ethoxy-3,4-dihydro-2H-pyran

General Manufacturing Information

2H-Pyran, 2-ethoxy-3,4-dihydro-: ACTIVE

Dates

Modify: 2023-08-15

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